![molecular formula C20H16N4O6S B2855227 3-(2,5-dioxopyrrolidin-1-yl)-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 886911-91-7](/img/structure/B2855227.png)
3-(2,5-dioxopyrrolidin-1-yl)-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide
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Overview
Description
The compound is a derivative of pyrrolidine-2,5-dione and has been studied for its potential anticonvulsant properties . It has shown broad-spectrum activity in animal seizure models, including the maximal electroshock (MES) test and the psychomotor 6 Hz (32 mA) seizure model in mice .
Synthesis Analysis
The synthesis of this compound involves an optimized coupling reaction that yields several hybrid compounds . A series of water-soluble analogues of previously described anticonvulsants have been synthesized for in vivo and in vitro characterization .Molecular Structure Analysis
The molecular structure of this compound is a hybrid structure of pyrrolidine-2,5-dione derivatives . Further details about the molecular structure are not available in the retrieved sources.Physical And Chemical Properties Analysis
The compound has shown high metabolic stability on human liver microsomes, negligible hepatotoxicity, and relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms of cytochrome P450, compared to reference compounds .Scientific Research Applications
Antimicrobial Activity
This compound has been studied for its potential use as an antimicrobial agent. The presence of the 1,3,4-oxadiazol moiety is known to confer antimicrobial properties . Research indicates that similar compounds have shown effectiveness against a variety of bacterial strains, including Bacillus subtilis and Escherichia coli . This suggests that our compound could be developed into a new class of antibiotics.
Antioxidant Properties
Compounds with the 2,5-dioxopyrrolidin skeleton have been associated with antioxidant activities . These properties are crucial in the development of therapeutic agents that can protect the body from oxidative stress, which is implicated in numerous diseases, including cancer and neurodegenerative disorders.
DNA Binding and Cleavage
The ability to bind and cleave DNA is a valuable property in cancer research, where targeted DNA interaction is crucial for chemotherapy drugs. The compound’s structure suggests potential in this area, as related compounds have demonstrated efficient DNA binding and cleavage activities, especially in the presence of metal ions like Mn (II) and Co (II) .
Future Directions
properties
IUPAC Name |
3-(2,5-dioxopyrrolidin-1-yl)-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O6S/c1-31(28,29)15-7-5-12(6-8-15)19-22-23-20(30-19)21-18(27)13-3-2-4-14(11-13)24-16(25)9-10-17(24)26/h2-8,11H,9-10H2,1H3,(H,21,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPMHAXRBSRVJLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-dioxopyrrolidin-1-yl)-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide |
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